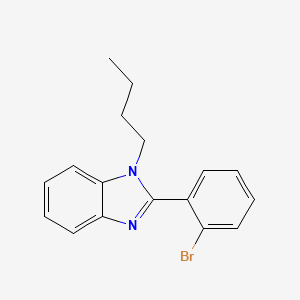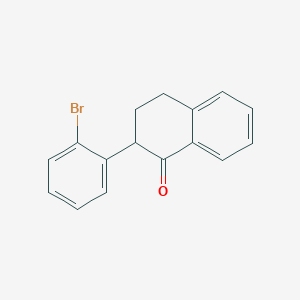silane CAS No. 825628-14-6](/img/structure/B14226441.png)
[(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propargylic ether
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a propargylic alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. Researchers are exploring its role in the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane: shares similarities with other organosilicon compounds such as:
Uniqueness
The uniqueness of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane lies in its combination of a propargylic ether and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
825628-14-6 |
|---|---|
Molekularformel |
C14H18OSi |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
[(3R)-3-ethenoxy-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3/t14-/m0/s1 |
InChI-Schlüssel |
RMTBASFFCYUYPF-AWEZNQCLSA-N |
Isomerische SMILES |
C[Si](C)(C)C#C[C@@H](C1=CC=CC=C1)OC=C |
Kanonische SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


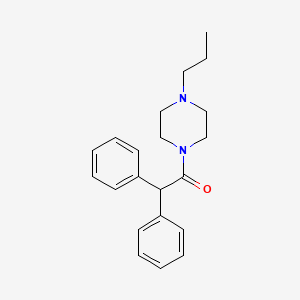
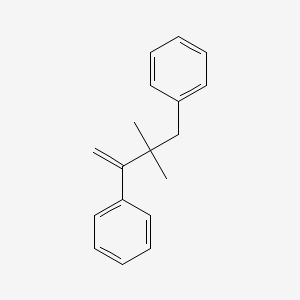
![[(3R)-piperidin-3-yl]methyl butanoate;hydrochloride](/img/structure/B14226371.png)
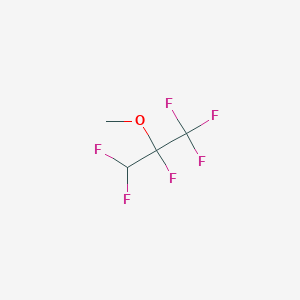
![3-[(2-Methoxyethyl)amino]-N,N-di(propan-2-yl)but-2-enamide](/img/structure/B14226375.png)
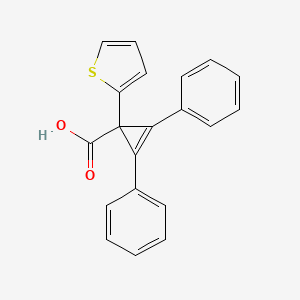
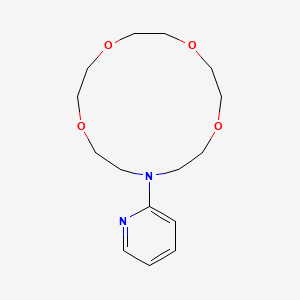
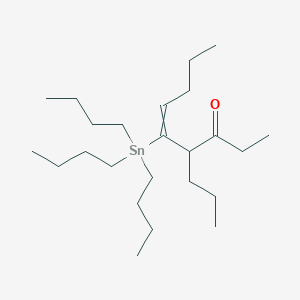
![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![6-methyl-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14226402.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)
